In terms of classification, trans-Vaccenic acid falls under the category of:
The synthesis of trans-Vaccenic acid can occur through various pathways, including:
The molecular structure of trans-Vaccenic acid features a long hydrocarbon chain with a single double bond located between the 11th and 12th carbon atoms. The structural formula can be represented as follows:
trans-Vaccenic acid participates in various chemical reactions typical for unsaturated fatty acids:
The reactivity of trans-Vaccenic acid is influenced by its double bond configuration, which affects its stability and interactions with other molecules.
The mechanism of action of trans-Vaccenic acid primarily relates to its role in lipid metabolism:
Studies indicate that dietary intake of trans-vaccenic acid may lead to increased levels of CLA in tissues, suggesting a beneficial metabolic pathway.
trans-Vaccenic acid has several applications in scientific research and industry:
TVA’s molecular structure defines its biological activity:
| Property | Value |
|---|---|
| IUPAC Name | (11E)-Octadec-11-enoic acid |
| Lipid Shorthand | 18:1 trans-11 |
| CAS Registry Number | 693-72-1 |
| Molecular Formula | C~18~H~34~O~2~ |
| SMILES Notation | CCCCCC/C=C/CCCCCCCCCC(O)=O |
TVA originates exclusively from ruminant metabolism, where gut bacteria biohydrogenate dietary unsaturated fats (e.g., linoleic acid) during digestion [2] [5]. This process enriches TVA in animal products:
| Food Source | TVA Content (per 100g) | |
|---|---|---|
| Australian Grass-Fed Beef (External Fat) | 2.5 g | |
| Australian Beef (Marbled Cut) | 2.1 g | |
| Conventional Butter | 1.9 g | |
| US Beef (Choice Grade, External Fat) | 0.6 g | |
| Sheep Milk Cheese | 0.3–0.5 g | [5] [7] |
TVA’s identification and naming reflect its biological origins:
CAS No.:
CAS No.: 444811-29-4
CAS No.: 55256-53-6
CAS No.:
CAS No.: 1338578-34-9
CAS No.: 627-34-9